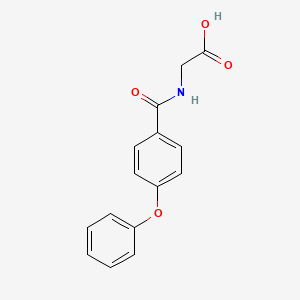
(4-Phenoxy-benzoylamino)-acetic acid
Übersicht
Beschreibung
“(4-Phenoxy-benzoylamino)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C15H13NO4 and a molecular weight of 271.27 .
Molecular Structure Analysis
The molecular structure of “(4-Phenoxy-benzoylamino)-acetic acid” can be represented by the formula C15H13NO4 . For a more detailed analysis of molecular structures, techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(4-Phenoxy-benzoylamino)-acetic acid” can be determined using various analytical techniques. These might include spectroscopic methods (like NMR, IR, UV-Vis), chromatographic methods (like HPLC, GC), and others .Wissenschaftliche Forschungsanwendungen
Obesity and Metabolic Parameters
(Konopelniuk et al., 2018) explored the effect of 2-[4-(benzyloxy) phenoxy] acetic acid on metabolic parameters in monosodium glutamate (MSG)-induced obesity in rats. They found that this compound decreased metabolic parameters evoked by MSG, suggesting potential for treating obesity and associated conditions.
Antibacterial Activity
(Ranganatha et al., 2014) synthesized derivatives of 4-hydroxy benzophenones and their acetic acid derivatives, including 4-benzoyl-phenoxy acetic acid analogues, and tested their antibacterial activities against microorganisms like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. They found significant bacterial growth inhibition.
Antioxidant Activity
(Prashanth et al., 2013) studied the antioxidant activity of (4-benzoyl-phenoxy)-acetic acid derivatives and found compounds with good radical scavenging activity, indicating potential as antioxidant agents.
Anticancer Potential
(Zabiulla et al., 2016) synthesized diamide-coupled benzophenone analogues, including 2-(4-benzoyl-phenoxy)-acetylamino derivatives, and found one compound particularly effective in vitro and in vivo against multiple cancer cell types.
Complexing Properties
(Kudrevatykh et al., 2020) synthesized derivatives of 4′-(1-hydroxy-9,10-anthraquinone-9-imino)benzo-15-crown-5 ether with a phenoxy group, including benzoylamino derivatives. They found these compounds capable of binding metal ions to form stable sandwich-type complexes.
Structural Analysis
(Ranganatha et al., 2012) conducted structural analysis of (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, establishing its crystal structure and exploring its potential for various applications.
Enantioselective Catalysis
(Brunner et al., 1986) explored enantioselective hydrogenation of α-N-benzoylamino-2-butenoic acid derivatives, relevant for synthesizing α-aminobutyric acid derivatives, which are crucial in pharmaceutical applications.
Acetaminophen Degradation
(Qutob et al., 2022) discussed advanced oxidation processes for acetaminophen degradation, involving by-products like 4-aminophenol and acetic acid, with potential relevance to (4-Phenoxy-benzoylamino)-acetic acid.
Metabolic Studies
(Crayford & Hutson, 1980) studied the metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats, providing insight into the metabolic pathways of related compounds like (4-Phenoxy-benzoylamino)-acetic acid.
Wirkmechanismus
Target of Action
The primary target of (4-Phenoxy-benzoylamino)-acetic acid is the Glutamate receptor ionotropic NMDA 2B (NMDAR2B) . This receptor is a subtype of N-methyl-D-aspartate (NMDA) receptors, which are a class of ionotropic glutamate receptors. NMDAR2B plays a crucial role in neural pattern formation in the developing brain, long-term depression (LTD) of hippocampus membrane currents, and synaptic plasticity .
Mode of Action
The compound interacts with its target, NMDAR2B, by binding to the receptor’s active site. This interaction can lead to changes in the receptor’s activity. For instance, the binding of the compound could potentially modulate the receptor’s sensitivity to glutamate and its channel kinetics .
Biochemical Pathways
The interaction of (4-Phenoxy-benzoylamino)-acetic acid with NMDAR2B affects several biochemical pathways. One of the key pathways involves the regulation of calcium influx through NMDA receptor channels. The compound’s interaction with NMDAR2B can enhance synaptic NMDA receptor channel activity, inducing injurious Ca2+ influx through them, resulting in an irreversible neuronal death .
Result of Action
The molecular and cellular effects of (4-Phenoxy-benzoylamino)-acetic acid’s action are largely dependent on its interaction with NMDAR2B. By modulating the activity of this receptor, the compound can influence neural pattern formation, synaptic plasticity, and long-term depression of hippocampus membrane currents .
Eigenschaften
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-16-15(19)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWRWSNTGJXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



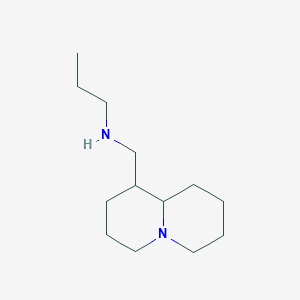
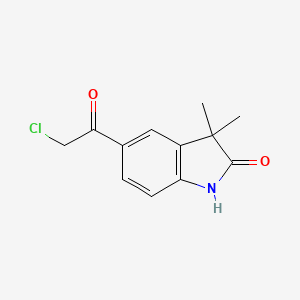
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)
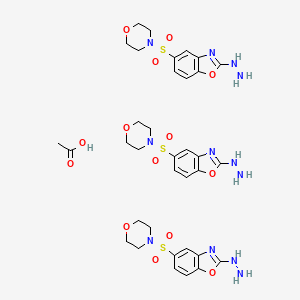
![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)
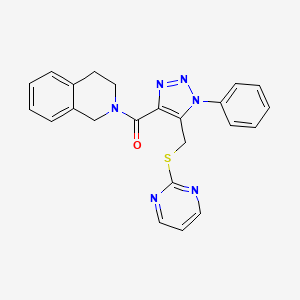
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
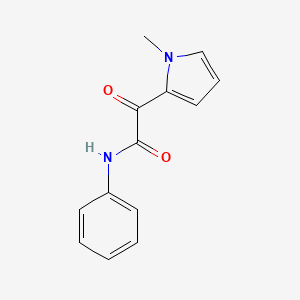
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
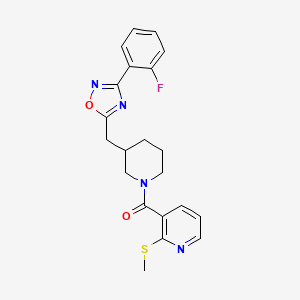
![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)